molecular formula C7H5F3OS B1411473 3-Difluoromethoxy-5-fluorothiophenol CAS No. 1806376-65-7

3-Difluoromethoxy-5-fluorothiophenol

Cat. No.: B1411473
CAS No.: 1806376-65-7
M. Wt: 194.18 g/mol
InChI Key: JSGXVUYKTKOIKQ-UHFFFAOYSA-N
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Description

3-Difluoromethoxy-5-fluorothiophenol is a specialized organic compound characterized by its unique structure, which includes a thiophenol group and fluorine atoms

Preparation Methods

The synthesis of 3-Difluoromethoxy-5-fluorothiophenol typically involves multiple steps, starting with the preparation of the thiophenol core. One common synthetic route includes the following steps:

  • Fluorination: : Introduction of fluorine atoms to the thiophenol ring.

  • Difluoromethoxylation: : Addition of the difluoromethoxy group to the fluorinated thiophenol.

Industrial production methods focus on optimizing these steps to achieve high yields and purity. Advanced techniques such as continuous flow chemistry and microwave-assisted synthesis are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

3-Difluoromethoxy-5-fluorothiophenol undergoes various types of chemical reactions, including:

  • Oxidation: : Conversion to sulfonic acids or sulfoxides.

  • Reduction: : Reduction of the fluorine atoms to hydrogen.

  • Substitution: : Replacement of the fluorine or difluoromethoxy groups with other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include sulfonic acids, sulfoxides, and various substituted thiophenols.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: : Explored for its therapeutic potential in drug development.

  • Industry: : Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Difluoromethoxy-5-fluorothiophenol exerts its effects involves its interaction with specific molecular targets and pathways. The compound's fluorine atoms and difluoromethoxy group play a crucial role in its reactivity and binding affinity. Research is ongoing to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

3-Difluoromethoxy-5-fluorothiophenol is compared with other similar compounds, such as:

  • 3-Fluorothiophenol: : Lacks the difluoromethoxy group.

  • 5-Fluorothiophenol: : Difluoromethoxy group is absent.

  • 3,5-Difluorothiophenol: : Does not have the difluoromethoxy group.

Properties

IUPAC Name

3-(difluoromethoxy)-5-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3OS/c8-4-1-5(11-7(9)10)3-6(12)2-4/h1-3,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGXVUYKTKOIKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)S)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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